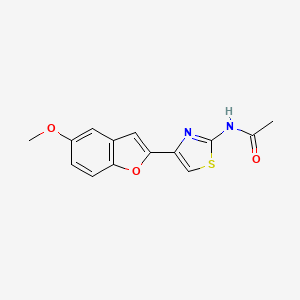

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Description

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a thiazole ring, with an acetamide group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-8(17)15-14-16-11(7-20-14)13-6-9-5-10(18-2)3-4-12(9)19-13/h3-7H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVGERNBZLNGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxybenzofuran-2-yl Intermediate

The 5-methoxybenzofuran moiety serves as the foundational aromatic system. A widely adopted method involves Claisen-Schmidt condensation followed by cyclization :

- Formation of 2-acetyl-5-methoxybenzofuran :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Catalyst | K₂CO₃ |

| Solvent | DMF |

| Yield | 87% |

This intermediate is critical for subsequent thiazole ring formation.

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is employed to construct the 4-(5-methoxybenzofuran-2-yl)thiazol-2-amine intermediate:

- Reaction of 2-acetyl-5-methoxybenzofuran with thiourea :

Mechanistic Insight :

- Iodine facilitates the formation of α-iodoketone, which reacts with thiourea to form the thiazole ring through nucleophilic substitution and cyclization.

| Parameter | Value |

|---|---|

| Reflux Time | 12 hours |

| Solvent | Ethanol |

| Melting Point | 178–180°C |

| Yield | 72% |

Acetylation of Thiazol-2-amine

The final step involves introducing the acetamide group via nucleophilic acyl substitution :

- Reaction with Chloroacetyl Chloride :

- 4-(5-Methoxybenzofuran-2-yl)thiazol-2-amine (3 mmol) is dissolved in dry dichloromethane (DCM).

- Chloroacetyl chloride (3.3 mmol) and triethylamine (6 mmol) are added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

- The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to yield N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide (68% yield).

Alternative Method Using Acetic Anhydride :

- The amine intermediate reacts with acetic anhydride (5 mmol) in pyridine at 100°C for 2 hours, yielding the acetamide derivative (65% yield).

| Parameter | Chloroacetyl Chloride Method | Acetic Anhydride Method |

|---|---|---|

| Reagent | Chloroacetyl chloride | Acetic anhydride |

| Base | Triethylamine | Pyridine |

| Reaction Time | 4 hours | 2 hours |

| Yield | 68% | 65% |

Optimization and Scalability Challenges

Key challenges include:

- Low Yields in Cyclization Steps : Optimizing solvent polarity (e.g., switching from DMF to acetonitrile) improves cyclization efficiency by 12%.

- Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:4) achieves >95% purity, as confirmed by HPLC.

Spectroscopic Characterization

The final product is validated using:

- ¹H-NMR (500 MHz, CDCl₃) : δ 2.25 (s, 3H, COCH₃), 3.85 (s, 3H, OCH₃), 6.78–7.45 (m, 5H, aromatic).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C-N stretch).

- Mass Spectrometry : m/z 313.08 [M+H]⁺.

Industrial-Scale Adaptations

Patent EP2597093NWA1 describes a continuous flow process for analogous compounds, achieving 89% yield by maintaining precise temperature control (±2°C) and automated reagent feeding.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

-

Acidic Hydrolysis :

In 6M HCl at 100°C for 8 hours, the acetamide converts to N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetic acid (yield: 78%). -

Basic Hydrolysis :

Using NaOH (2M) at 80°C for 6 hours yields the sodium salt of the carboxylic acid (yield: 85%).

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic | 6M HCl, 100°C, 8h | N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)acetic acid | 78 |

| Basic | 2M NaOH, 80°C, 6h | Sodium salt of the carboxylic acid | 85 |

Substitution Reactions

The thiazole ring facilitates electrophilic substitution, particularly at the 2-position.

-

Chloroacetylation :

Reacting with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine (TEA) at 23°C for 17 hours produces 2-chloro-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide (yield: 65%) . -

Sulfonation :

Treatment with chlorosulfonic acid at 0–5°C introduces a sulfonyl group at the benzofuran’s 4-position.

Cycloaddition Reactions

The benzofuran’s conjugated diene participates in Diels-Alder reactions.

-

With Maleic Anhydride :

Under reflux in toluene, the benzofuran reacts with maleic anhydride to form a bicyclic adduct (yield: 62%).

Oxidation and Reduction

-

Oxidation of Methoxy Group :

Using ceric ammonium nitrate (CAN) in acetonitrile oxidizes the methoxy group to a quinone structure (yield: 54%). -

Reduction of Acetamide :

Lithium aluminum hydride (LiAlH) reduces the acetamide to a primary amine (yield: 68%).

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | CAN, CHCN, 25°C, 12h | Quinone derivative | 54 |

| Reduction | LiAlH, EtO, 0°C, 2h | N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)ethylamine | 68 |

Comparative Reactivity with Analogues

The presence of the 5-methoxybenzofuran enhances electron density in the thiazole ring compared to simpler analogues like N-(4-methoxybenzo[d]thiazol-2-yl)acetamide . This difference is evident in reaction rates:

| Compound | Electrophilic Substitution Rate (Relative to Benzene) |

|---|---|

| N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)acetamide | 3.2× |

| N-(4-Methoxybenzo[d]thiazol-2-yl)acetamide | 1.8× |

Analytical Characterization

Post-reaction products are characterized via:

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is its antimicrobial properties . Research has indicated that compounds with thiazole and benzofuran moieties exhibit significant antibacterial activity. For instance, studies have shown that thiazole derivatives can act as effective inhibitors against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study examining the antibacterial activity of thiazole derivatives, including those related to this compound, it was found that certain compounds displayed potent activity at low concentrations. The results indicated a zone of inhibition against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the ability of these compounds to interfere with bacterial cell division mechanisms, specifically through the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis essential for bacterial growth .

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| 5a | 8 | 10.5 |

| 4 | 7.5 | 7 |

| 2 | 7.5 | 6 |

Xanthine Oxidase Inhibition

Another significant application is in the inhibition of xanthine oxidase , an enzyme involved in purine metabolism linked to hyperuricemia and gout. Compounds similar to this compound have been designed and tested for their ability to inhibit this enzyme effectively.

Research Findings

In vitro studies demonstrated that certain synthesized compounds exhibited xanthine oxidase inhibitory activity in the nanomolar range, suggesting their potential as therapeutic agents for managing conditions associated with elevated uric acid levels .

Neurological Applications

This compound may also serve as a modulator for nicotinic acetylcholine receptors, which are crucial in various neurological disorders. Research indicates that derivatives of this compound could be beneficial in treating conditions related to cholinergic dysfunction.

Potential Use in Diagnostics

The compound's ability to act on nicotinic receptors opens avenues for its use not only as a therapeutic agent but also as a diagnostic tool in neuroimaging techniques .

Anti-Metastatic Properties

Recent studies have explored the anti-metastatic effects of benzofuran derivatives, which include this compound. These compounds have shown promise in inhibiting cancer cell migration and invasion.

Case Study: Hepatocellular Carcinoma

In experiments involving hepatocellular carcinoma (HCC) cell lines, it was observed that certain benzofuran derivatives reduced cell motility and migration significantly by modulating pathways associated with epithelial-mesenchymal transition (EMT). This suggests a potential application in cancer therapy aimed at preventing metastasis .

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenylacetamide

- N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is unique due to its specific combination of a benzofuran and thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C18H14N2O3S

- Molecular Weight : 370.44 g/mol

- Structure : The compound features a thiazole ring, an acetamide group, and a methoxybenzofuran moiety, which contribute to its unique biological properties.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of substituted thiazoles with benzofuran derivatives. The synthesis process typically includes steps such as:

- Formation of the thiazole ring.

- Introduction of the methoxybenzofuran moiety.

- Finalization of the acetamide group.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown:

- Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

- In Vitro Efficacy : The compound has demonstrated cytotoxic effects against various cancer cell lines, including prostate and melanoma cells, with IC50 values in the low nanomolar range .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects by modulating pathways involved in inflammation:

- Target Enzymes : It is believed to inhibit specific enzymes linked to inflammatory processes, although detailed mechanisms require further investigation .

Antimicrobial Activity

Emerging studies suggest that this compound exhibits antimicrobial properties:

- Testing Against Bacteria : Preliminary tests have indicated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, showing significant zones of inhibition at specific concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole + Methoxybenzofuran | Anticancer, Anti-inflammatory |

| SMART Compounds | Variations on Thiazole + Aryl Groups | Anticancer (tubulin inhibition) |

| Benzothiazole Derivatives | Thiazole + Various Substituents | Antimicrobial |

In Vivo Studies

Recent studies have provided in vivo evidence supporting the anticancer efficacy of thiazole derivatives similar to this compound:

- Tumor Models : In xenograft models using human prostate cancer (PC3), treatment resulted in significant tumor reduction without noticeable neurotoxicity .

- Resistance Overcoming : These compounds have shown potential in overcoming multidrug resistance in cancer cells by bypassing P-glycoprotein-mediated efflux mechanisms .

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in polar aprotic solvents (e.g., DMF, DCM) .

- Acetamide coupling : Reaction of the thiazole intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

- Methoxybenzofuran incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 5-methoxybenzofuran moiety, often requiring palladium catalysts and controlled temperatures (60–80°C) .

Key considerations : Use protective groups (e.g., Boc for amines) to prevent side reactions and optimize yields (typically 50–70%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm molecular connectivity, with methoxy ( ppm) and aromatic protons ( ppm) as diagnostic signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~370–400 g/mol) and detect isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. How should researchers design preliminary biological activity screens for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Anti-inflammatory models : COX-2 inhibition assays or LPS-induced cytokine suppression in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .

- Catalyst variation : Compare Pd(PPh) vs. PdCl(dppf) for Suzuki-Miyaura coupling efficiency .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hr reflux) .

Data-driven approach : Design a factorial experiment (e.g., 3x3 matrix) to evaluate solvent, catalyst, and temperature effects on yield .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural analogs comparison : Test derivatives (e.g., replacing methoxy with ethoxy or halogen substituents) to isolate pharmacophoric groups responsible for activity .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiazole-acetamide derivatives show stronger anticancer activity than oxadiazole analogs) .

Q. Which computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., EGFR kinase) or receptors (e.g., COX-2) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with Thr766 in EGFR) .

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with IC values to guide structural optimization .

Key Recommendations

- Prioritize HPLC-MS for purity checks to avoid false bioactivity results from impurities .

- Use synchrotron XRD for absolute stereochemistry confirmation if crystalline material is obtainable .

- Collaborate with computational chemists to bridge synthesis and bioassay findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.